2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKUQDSJGWMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 2 1 Methyl 1h 1,2,3 Triazol 4 Yl Acetic Acid Systems
Density Functional Theory (DFT) Analyses of Triazole Structures and Reactivityresearchgate.netresearchgate.netnih.gov
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of heterocyclic compounds, including 1,2,3-triazole derivatives. researchgate.netnih.gov This approach allows for the accurate calculation of molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's reactivity and stability. researchgate.netscispace.com
Electronic Structure and Frontier Molecular Orbital Theory (HOMO/LUMO)researchgate.net
The electronic behavior of a molecule is fundamentally described by its molecular orbitals. According to Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. irjweb.comsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. nih.gov
The energy of the HOMO is associated with the molecule's ionization potential and its propensity to be oxidized, whereas the LUMO energy relates to the electron affinity and its susceptibility to reduction. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. acs.org For triazole derivatives, DFT calculations show that the HOMO is often distributed across the triazole ring and its substituents, while the LUMO's location can vary depending on the nature of the substituent groups. sapub.org These calculations are essential for predicting how the molecule will interact with other reagents. nih.govnih.gov
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.29 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.48 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com |
| Electronegativity (χ) | 4.05 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | 2.24 | Resistance of a molecule to change its electron configuration. |
Note: Data presented is representative of triazole derivatives and is used for illustrative purposes based on published computational studies. irjweb.com
Computational Elucidation of Reaction Mechanisms
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. princeton.edu By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can determine the most favorable reaction pathways, activation energies, and reaction kinetics. researchgate.net
Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores like the 1,2,3-triazole ring, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org Computational studies are vital for understanding the regioselectivity and mechanism of these reactions, which can proceed through various pathways, including cyclization or direct substitution. nih.govrsc.orgresearchgate.net
For a molecule like 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid, C-H bonds on the triazole ring (at the C5 position) and the N-methyl group are potential sites for functionalization. DFT can be used to model proposed catalytic cycles, often involving transition metals like palladium or copper. nih.govrsc.org By comparing the calculated activation energy barriers for competing pathways—for instance, an intramolecular cyclization involving the acetic acid side chain versus an intermolecular substitution with an external reagent—researchers can predict which product is more likely to form under specific conditions. rsc.orgresearchgate.net Mechanistic proposals for such reactions often involve a concerted metalation-deprotonation (CMD) step, the energetics of which can be precisely calculated. nih.gov
The most common and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, such as the title compound, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nsf.govresearchgate.netbeilstein-journals.org DFT studies have been extensively used to unravel the complex mechanism of this reaction. rsc.orgrsc.org
Initial proposals suggested a mononuclear copper catalyst, but a significant body of computational and experimental evidence now supports a binuclear mechanism as the dominant pathway, especially with certain ligands. rsc.org In this cycle, two copper atoms cooperate to activate the alkyne and azide (B81097) reactants. DFT calculations have identified key intermediates, including a copper acetylide, a dicopper acetylide, and a six-membered copper-containing metallacycle. rsc.org By calculating the free energy at each step, these studies can rationalize the high regioselectivity for the 1,4-isomer and the observed reaction rates. nsf.gov The calculated energy barriers for the formation of the 1,4- versus the 1,5-regioisomer explain the marked selectivity observed experimentally. nsf.gov
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Alkyne + Azide + Catalyst) | 0.0 |
| 2 | Dicopper Acetylide Formation | -5.2 |
| 3 | Azide Coordination | -2.1 |
| 4 | Cycloaddition Transition State (TS) | +9.9 |
| 5 | Six-membered Cuprated Metallacycle | -25.8 |
| 6 | Product Release & Catalyst Regeneration | -50.4 |
Note: Energies are hypothetical values based on trends reported in DFT studies of CuAAC mechanisms. rsc.org
Conformational Analysis and Molecular Geometry Optimizationekb.eg
Before electronic properties or reaction pathways can be studied, the first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. irjweb.com This is achieved through geometry optimization, where DFT calculations iteratively adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. ekb.eg
Molecular Docking and Simulation Studiesijmtlm.orgresearchgate.net
Where DFT provides insights into a molecule's intrinsic properties, molecular docking and simulation studies predict its behavior in a biological context. ijmtlm.org These computational techniques are central to modern drug discovery and help to rationalize the biological activity of compounds containing the triazole scaffold. nih.govasianpubs.orgijper.orgresearchgate.net
Molecular docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., our triazole derivative) when bound to a second molecule (the receptor, typically a protein or enzyme). rsc.org The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and scoring them based on their binding energy. ijmtlm.org A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Docking studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. pensoft.net For triazole derivatives, the nitrogen atoms of the ring are often identified as key hydrogen bond acceptors. rsc.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. pensoft.netnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and confirming whether the ligand remains stably bound in the active site. samipubco.com These studies are invaluable for generating hypotheses about a molecule's mechanism of action and for guiding the design of new, more potent analogues. researchgate.net
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| This compound | -9.2 | LYS-75, GLU-93, LEU-148, VAL-60 | Hydrogen bond with GLU-93 (via COOH), Hydrogen bond with LYS-75 (via N2 of triazole), Hydrophobic interactions with LEU-148, VAL-60. |
| Reference Inhibitor | -10.5 | LYS-75, GLU-93, TYR-95 | Hydrogen bond with GLU-93, π-π stacking with TYR-95. |
Note: This table is a hypothetical representation of typical data obtained from a molecular docking study. nih.govnih.gov
Modeling of Molecular Interactions with Biological Macromolecules
Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the potential interactions between small molecules like this compound and biological macromolecules. These studies provide insights into how such compounds may bind to the active sites of enzymes or receptors, guiding the development of new therapeutic agents.
Research on structurally related 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives has utilized molecular docking to explore their potential as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2), an enzyme implicated in diseases related to ischemia and hypoxia. qu.edu.qa Docking experiments are performed to predict the binding conformation and affinity of the ligand within the target's active site. For instance, studies have shown that triazole derivatives can be positioned within the PHD2 active site, interacting with key residues and the catalytic iron atom. qu.edu.qa
Similarly, molecular docking has been applied to a wide range of other 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives to predict their interactions with various biological targets, including protein kinases and DNA. nih.govekb.egacs.org For example, studies on quinoline-linked 1,2,3-triazoles investigated their binding affinity with herring fish sperm DNA, revealing that the mode and strength of the interaction are influenced by the length of the linker connecting the triazole to the quinoline (B57606) moiety. acs.org These computational models are crucial for understanding the structure-activity relationships that govern the biological activity of triazole-based compounds.
Analysis of Binding Modes and Key Intermolecular Contacts
The analysis of binding modes through computational simulations reveals the specific intermolecular forces that stabilize the ligand-macromolecule complex. For derivatives of 2-(1H-1,2,3-triazol-1-yl)acetic acid docked into the PHD2 enzyme, the binding is characterized by a combination of hydrogen bonds and coordination interactions. qu.edu.qa The carboxylic acid and triazole nitrogen atoms are key functional groups that facilitate these contacts. Docking experiments revealed that a derivative formed hydrogen bond interactions with the side chain of Arg 383 and bound to the active site iron in a bidentate manner, a binding mode that resembles that of known inhibitors. qu.edu.qa
Molecular dynamics simulations further refine these models, providing a dynamic view of the inhibitor's stability within the binding pocket. For a PHD2 inhibitor candidate, simulations showed stable dynamic characteristics, with some flexible areas stabilizing upon binding. qu.edu.qa The total binding energies, calculated to be comparable to known inhibitors, suggest a similar binding affinity. qu.edu.qa
In DNA binding studies of other triazole hybrids, interactions are often stabilized by hydrophobic and hydrogen bonding forces. acs.org Molecular docking of quinoline-linked triazoles into the DNA minor groove has shown high binding energy, correlating well with in-vitro binding analysis. acs.org The specific contacts identified in these models are critical for explaining the observed biological activity and for the rational design of more potent molecules.
Table 1: Examples of Key Intermolecular Contacts for Triazole Acetic Acid Derivatives and Related Systems
| Compound System | Biological Target | Key Interacting Residues/Components | Type of Interaction |
|---|---|---|---|
| 2-(1H-1,2,3-triazol-1-yl)acetic acid derivative | PHD2 Enzyme | Arg 383 | Hydrogen Bond |
| 2-(1H-1,2,3-triazol-1-yl)acetic acid derivative | PHD2 Enzyme | Active Site Fe(II) | Bidentate Coordination |
| Quinoline-linked 1,2,3-triazole | hs-DNA | DNA Minor Groove | Hydrophobic, H-Bonding |
| 1,2,4-Triazole-acetamide hybrid | c-kit tyrosine kinase | Not specified | High Binding Affinity |
| 1,2,4-Triazole-acetamide hybrid | Protein kinase B | Not specified | High Binding Affinity |
Quantum Chemical Methods in Spectroscopic Data Interpretation
Quantum chemical calculations are a powerful ally in the interpretation of experimental spectroscopic data. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently used to compute molecular properties that can be directly compared with experimental measurements, such as NMR spectra and UV-Vis absorption/emission data. nih.govmdpi.com
These theoretical approaches allow for a detailed understanding of the electronic structure and behavior of molecules like this compound. By modeling the molecule in different environments (e.g., various solvents), researchers can dissect the influence of intermolecular interactions on spectroscopic properties. nih.govresearchgate.netucm.es This synergy between theory and experiment is crucial for the accurate structural elucidation and characterization of novel compounds.
Correlation of Computed and Experimental NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The correlation of experimentally measured NMR chemical shifts with those computed using quantum chemical methods provides a high level of confidence in structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR parameters. nih.govmdpi.comucm.es
For systems like 2-aryl-1,2,3-triazole carboxylic acids, researchers have successfully compared experimental ¹H and ¹³C-NMR spectra with their GIAO-calculated counterparts. nih.govmdpi.comresearchgate.net By establishing a linear correlation between the experimental and theoretical data, assignments of proton and carbon signals can be unequivocally confirmed. These studies demonstrate that computational methods can accurately reproduce experimental chemical shifts, aiding in the fine structural analysis of complex heterocyclic systems.
Table 2: Illustrative Correlation of Experimental and Computed ¹³C NMR Chemical Shifts for a 1,2,3-Triazole Carboxylic Acid System
| Carbon Atom Position | Experimental δ (ppm) | Computed δ (ppm) |
|---|---|---|
| Triazole C4 | ~142 | ~143 |
| Triazole C5 | ~125 | ~126 |
| Carboxylic Acid C=O | ~168 | ~169 |
| Acetic Acid CH₂ | ~50 | ~51 |
Note: Data are representative values based on typical shifts for similar structures and are for illustrative purposes.
Prediction and Analysis of Photophysical Properties
The photophysical properties of 1,2,3-triazole derivatives, including their absorption and emission of light, are of significant interest for applications in materials science and as fluorescent probes. nih.govbohrium.com Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting and analyzing these properties. nih.govucm.es
Theoretical studies on various 1,2,3-triazole systems have been performed to support the interpretation of experimental UV-Vis absorption and fluorescence spectra. nih.govnih.gov These calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), oscillator strengths, and the nature of the electronic transitions involved. For instance, in 2-aryl-1,2,3-triazole acids, TD-DFT calculations have been carried out in different solvents to understand how the environment affects their optical properties. nih.govmdpi.comresearchgate.net Computational results have helped to explain observed phenomena such as intramolecular charge transfer (ICT) and the influence of molecular aggregation on fluorescence quantum yields. bohrium.com The presence of the triazole unit itself has been shown to play a dominant role in the photophysical properties of larger molecular frameworks. nih.gov
Studies of Non-Covalent Interactions (NCIs)
Non-covalent interactions, though weak, are fundamental in dictating the three-dimensional structure, crystal packing, and interaction of molecules with their biological targets. The 1,2,3-triazole ring is particularly adept at participating in a variety of NCIs, including hydrogen bonds, π-π stacking, and dipole-dipole interactions, due to its unique electronic structure. nih.govfrontiersin.org
Quantum chemical calculations are employed to analyze and quantify these interactions. Studies on fluorinated 1,2,3-triazole derivatives have used these methods alongside X-ray diffraction to investigate the interplay of intra- and intermolecular forces. rsc.org These analyses have identified specific N–H⋯O and O–H⋯N hydrogen bonds that connect neighboring molecules into larger supramolecular assemblies. rsc.orgnih.gov In computational studies of 2-aryl-1,2,3-triazole acids, NCIs are shown to be responsible for the formation of molecular associates (dimers) in different solvents, which in turn significantly affects their fluorescent properties. nih.govmdpi.comucm.es Understanding these subtle forces is essential for predicting the solid-state structure and physicochemical properties of triazole-based compounds.
Table 3: Common Non-Covalent Interactions Involving the 1,2,3-Triazole Moiety
| Type of Interaction | Description | Potential Role |
|---|---|---|
| Hydrogen Bonding | Triazole nitrogen atoms act as H-bond acceptors; attached acidic protons act as donors. | Crystal packing, ligand-receptor binding, molecular association. rsc.orgnih.gov |
| π-π Stacking | Face-to-face or offset stacking of the aromatic triazole rings. | Stabilization of protein-ligand complexes, formation of molecular aggregates. nih.gov |
| Dipole-Dipole Interactions | Arising from the large dipole moment of the triazole ring. | Influences molecular orientation and bulk material properties. ucm.es |
Reactivity and Derivatization of the 2 1 Methyl 1h 1,2,3 Triazol 4 Yl Acetic Acid Scaffold
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of diverse functional groups through well-established synthetic protocols. These transformations are key to modulating the molecule's physicochemical properties and creating libraries of compounds for various screening purposes.
Esterification Reactions
The carboxylic acid of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid can be readily converted into its corresponding esters. This is typically achieved through standard acid-catalyzed esterification (Fischer esterification) by refluxing the acid in the presence of an alcohol and a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, other methods like alkylation of the carboxylate salt with alkyl halides can be employed. The resulting esters are often used as intermediates or as final products with modified solubility and pharmacokinetic profiles. For example, the synthesis of ethyl 2-(1,2,4-triazol-3-yl)acetates has been documented, highlighting the viability of this transformation on similar scaffolds. nih.gov
| Reactant Alcohol | Resulting Ester Product | Typical Conditions |
|---|---|---|
| Methanol | Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate | Reflux with catalytic H₂SO₄ |
| Ethanol (B145695) | Ethyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate | Reflux with catalytic H₂SO₄ |
| Benzyl alcohol | Benzyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate | Reflux with catalytic H₂SO₄ |
Amidation and Peptide Coupling Reactions
The formation of amides from the carboxylic acid moiety is a fundamental transformation for creating compounds with potential biological activity, including peptide mimetics. nih.gov This can be accomplished through a one-pot synthesis by activating the carboxylic acid with reagents like thionyl chloride to form an acyl chloride, which then readily reacts with a primary or secondary amine. ptfarm.plrsc.org
For more sensitive substrates, particularly in the synthesis of peptides or complex molecules where stereochemical integrity must be preserved, specialized peptide coupling reagents are employed. uniurb.it These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions with minimal racemization. bachem.compeptide.com A wide array of such reagents has been developed, each with specific advantages. tandfonline.com
| Coupling Reagent Acronym | Full Chemical Name | Notes |
|---|---|---|
| HBTU | 2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate | A popular and efficient coupling reagent. bachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered couplings. bachem.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A non-toxic alternative to the BOP reagent, with rapid reaction times. bachem.compeptide.com |
| DCC | Dicyclohexylcarbodiimide | A classic reagent, though the dicyclohexylurea byproduct can be difficult to remove. peptide.com |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide, allowing for easy byproduct removal via aqueous extraction. peptide.com |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Known for its remarkable resistance to racemization, making it ideal for sensitive substrates. bachem.compeptide.com |
Decarboxylation Pathways
Decarboxylation of triazole carboxylic acids is a recognized synthetic strategy, particularly for accessing triazoles with specific substitution patterns. researchgate.net While direct decarboxylation of the acetic acid side chain of the title compound is less common, the decarboxylation of a carboxylic acid group directly attached to the triazole ring (at the C4 position) is a key step in certain synthetic routes. For instance, a copper-catalyzed click cycloaddition between an azide (B81097) and propiolic acid yields a 1H-1,2,3-triazole-4-carboxylic acid intermediate, which can then be decarboxylated to afford 1-monosubstituted 1,2,3-triazoles. organic-chemistry.org This demonstrates that the triazole scaffold is stable to conditions that promote the removal of a carboxyl group, a pathway that could potentially be adapted to modify the acetic acid side chain under specific thermal or catalytic conditions.
Reactions Involving the 1,2,3-Triazole Ring
The 1,2,3-triazole ring, while generally considered a stable aromatic heterocycle, possesses a C-H bond at the 5-position that is amenable to functionalization. wikipedia.orgnih.gov These reactions expand the structural diversity of the scaffold by directly modifying the heterocyclic core.
Directed C-H Bond Functionalization via Metal Catalysis
The C-H bond at the 5-position of 1,4-disubstituted 1,2,3-triazoles is a prime target for direct functionalization using transition metal catalysis. nih.gov This approach is highly atom-economical and provides a versatile method for constructing fully substituted triazoles. rsc.org Palladium and copper are the most commonly employed catalysts for these transformations. rsc.org
Palladium(II) acetate (B1210297), for example, has been shown to effectively catalyze the direct arylation of the C5-H bond with aryl bromides, providing access to 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Similarly, copper-catalyzed protocols have been developed for C-H amination. rsc.org The triazole ring itself can also function as a directing group to facilitate C-H activation at other positions in the molecule. researchgate.netnih.gov
| Metal Catalyst | Reaction Type | Typical Conditions | Reference |
|---|---|---|---|
| Palladium(II) acetate (Pd(OAc)₂) | C5-Arylation | Aryl halide, phosphine (B1218219) ligand, base (e.g., K₂CO₃), in DMF | nih.govrsc.org |
| Copper salts (e.g., CuI, Cu(OAc)₂) | C5-Arylation / Amination | Varies; may involve specific ligands and oxidants | rsc.orgrsc.org |
| Iron salts | C-H Arylation / Alkylation | Requires a directing group; triazole can act as one | nih.govacs.org |
Oxidative and Reductive Transformations of the Triazole Nucleus
The 1,2,3-triazole ring is generally robust and stable towards many oxidative and reductive conditions. nih.gov However, specific transformations of the triazole nucleus have been reported. The oxidation of 1-alkyl-substituted triazoles can lead to the formation of the corresponding N-oxides. For instance, 1-alkylbenzotriazoles have been oxidized using dimethyldioxirane (B1199080) to yield N-oxides. nih.gov
These triazole N-oxides can subsequently be deoxygenated back to the parent triazole through reductive processes. A common method for this reduction involves using palladium catalysis with a hydrogen source like ammonium (B1175870) formate. rsc.org The stability of the triazole ring is also demonstrated by its inertness during the reduction of other functional groups on the molecule, such as the selective reduction of ester groups using sodium borohydride, where the triazole nucleus remains intact. mdpi.com
Coordination Chemistry: 1,2,3-Triazole Carboxylic Acids as Ligands
The field of coordination chemistry has seen a surge of interest in the use of multifunctional organic ligands for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. Among these, 1,2,3-triazole carboxylic acids, including the scaffold of this compound, have emerged as versatile building blocks. These ligands are prized for their combination of a nitrogen-rich triazole ring and a carboxylate group, which offer multiple potential coordination sites for metal ions. This dual functionality allows for the formation of complexes with diverse dimensionalities and topologies, ranging from discrete molecules to one-, two-, and three-dimensional networks. nih.gov The rigidity of the triazole ring, coupled with the flexibility of the carboxylic acid linker, provides a balance of structural integrity and adaptability necessary for creating complex supramolecular architectures. nih.gov
The synthesis of metal complexes with 1,2,3-triazole carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the triazole carboxylic acid ligand in a suitable solvent or mixture of solvents at elevated temperatures and pressures. Factors such as the nature of the metal ion, the ligand-to-metal ratio, the pH of the reaction medium, and the choice of solvent can significantly influence the final structure of the resulting complex. nih.gov
Here is a representative table summarizing the synthesis and characterization of metal complexes with ligands analogous to this compound:
| Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Resulting Structure |
| Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Solvothermal | Single-crystal X-ray diffraction, IR spectroscopy | 3D Metal-Organic Framework nih.gov |
| Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Solvothermal | Single-crystal X-ray diffraction, IR spectroscopy | 3D Metal-Organic Framework nih.gov |
| Mn(II) | 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Solution | Single-crystal X-ray diffraction, IR, ESI-MS | Dinuclear Complex tandfonline.com |
| Zn(II) | 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Solution | Single-crystal X-ray diffraction, IR, ESI-MS | Dinuclear Complex tandfonline.com |
| Cd(II) | 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Solution | Single-crystal X-ray diffraction, IR, ESI-MS | 1D Coordination Polymer tandfonline.com |
The versatility of 1,2,3-triazole carboxylic acids as ligands stems from their ability to adopt various coordination modes. The triazole ring can coordinate to metal ions through one or more of its nitrogen atoms, acting as a monodentate, bidentate, or bridging ligand. researchgate.net The carboxylate group can also exhibit diverse coordination behavior, including monodentate, bidentate chelating, and bidentate bridging modes. tandfonline.com This multiplicity of coordination possibilities allows for the construction of a wide array of supramolecular assemblies, particularly Metal-Organic Frameworks (MOFs).
The table below outlines the coordination modes and resulting supramolecular structures observed in MOFs constructed from ligands similar to this compound:
| Ligand | Metal Ion | Coordination Modes | Supramolecular Assembly |
| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II), Zn(II) | Triazole N-donors and carboxylate O-donors in bridging modes. nih.gov | 3D Metal-Organic Framework nih.gov |
| 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Cd(II) | Carboxylate group acts as a μ1,1-bridging ligand. tandfonline.com | 1D chain structure linked by hydrogen bonds into a 3D supramolecular network. tandfonline.com |
The rational design of MOFs with desired properties often relies on a thorough understanding of the coordination behavior of the organic linkers. By carefully selecting the metal ion and the triazole carboxylic acid ligand, and by controlling the reaction conditions, it is possible to tune the structure and, consequently, the properties of the resulting MOFs for various applications.
Advanced Academic Applications and Emerging Research Directions
Development of Sensor Platforms
The integration of triazole carboxylic acid derivatives into sensor technology is a burgeoning field. The triazole unit's unique photophysical properties can be finely tuned through structural modifications, enabling the creation of chemosensors that signal the presence of specific analytes through fluorescent or colorimetric changes. georgiasouthern.edu
Triazole carboxylic acids have emerged as promising candidates for fluorescent sensors. nih.gov The photophysical properties of these compounds, including their fluorescence, are highly sensitive to their microenvironment and structural changes. nih.gov This sensitivity allows for the design of sensors that can detect analytes with labile protons. nih.gov
For instance, a smart crystalline framework material constructed from a triazole carboxylic acid ligand has demonstrated excellent detection capabilities for various small-molecule drugs and actinide cations through fluorescence. rsc.org Similarly, chiral fluorescent sensors incorporating 1,2,3-triazole moieties have been developed for the specific recognition of metal ions like the ferric ion (Fe³⁺). researchgate.net The fluorescence emission intensity of such sensors is quenched upon coordination with the target ion, while other metal ions induce no significant change. researchgate.net The unique properties of the 1,2,3-triazole unit make it a valuable component in chemosensors, which produce a distinct fluorescent or colorimetric signal upon interacting with a target analyte. georgiasouthern.edu
The phenomenon of aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is critical for developing robust solid-state luminescent materials. nih.gov In contrast to conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE/AIEE luminogens show enhanced fluorescence in an aggregated state. nih.govmdpi.com This occurs because the restriction of intramolecular rotations in the aggregated form blocks non-radiative decay pathways, leading to intensified light emission. nih.govnih.govrsc.org
Derivatives of triazole and related nitrogen-containing heterocycles like imidazoles are known to exhibit AIEE. nih.gov For example, certain imidazole derivatives show strong photoluminescence, with emission maxima shifting and intensifying in solvent mixtures (like THF/H₂O) that promote aggregation. nih.govrsc.org This behavior is crucial for applications in chemical sensing and stimuli-responsive materials. nih.gov
Furthermore, the carboxylic acid group imparts pH-responsive characteristics to these molecules. nih.govresearchgate.net The protonation state of the carboxylic acid can influence the molecule's aggregation behavior and, consequently, its fluorescence properties. This dual responsiveness to both aggregation and pH makes these compounds suitable for creating "smart" materials and sensors that function under specific environmental conditions. nih.govnih.gov The photophysical properties of 2-aryl-1,2,3-triazole acids have been shown to be noticeably dependent on their environment, making them good candidates for sensing analytes with labile protons. nih.gov
The tunable nature of the 1,2,3-triazole structure allows for the design of highly selective chemosensors for a wide array of analytes. georgiasouthern.edu By modifying the substituents on the triazole ring, researchers can create specific binding sites for target molecules and ions. georgiasouthern.edu
Triazole-based sensors have demonstrated remarkable selectivity in detecting various metal cations. For example, hydrophilic bis(1,2,3-triazolyl)fluorene derivatives have been synthesized for the selective sensing of Zn²⁺ and Hg²⁺ ions, showing a significant enhancement in fluorescence upon chelation. nih.gov Other systems based on triazole carboxylic acids or their derivatives have been developed for the sensitive and selective detection of Al³⁺, Fe³⁺, Pb(II), and Cu(II) ions. rsc.orgresearchgate.netnih.govnih.gov In some cases, these sensors can detect ions at concentrations much lower than the limits set by the World Health Organization (WHO) for drinking water. nih.gov
Beyond metal ions, these platforms can also detect small organic molecules and anions. georgiasouthern.edursc.org A framework built with a triazole polycarboxylic acid ligand exhibited excellent detection of small-molecule drugs like azithromycin, colchicine, and balsalazide disodium, as well as actinide cations such as Th⁴⁺ and UO₂²⁺, with very low detection limits. rsc.org
| Sensor Type | Target Analyte | Detection Principle | Reference |
|---|---|---|---|
| Triazole Carboxylic Acid Framework | Azithromycin, Colchicine, Balsalazide disodium | Fluorescence | rsc.org |
| Triazole Carboxylic Acid Framework | Th⁴⁺, UO₂²⁺ | Fluorescence | rsc.org |
| Triazole-functionalized Gold Nanoparticles | Al³⁺ | Colorimetric | nih.gov |
| Bis(1,2,3-triazolyl)fluorene Derivative | Zn²⁺, Hg²⁺ | Fluorescence Enhancement | nih.gov |
| Chalcone-Triazole Derivative | Pb(II), Cu(II) | UV-Vis Spectroscopy | nih.gov |
| Chiral BINOL-Triazole Sensor | Fe³⁺ | Fluorescence Quenching | researchgate.net |
| General 1,2,3-Triazole Chemosensor | Copper (II), Fluoride (B91410) | Fluorescence/Colorimetric | georgiasouthern.edu |
Catalytic Applications of Triazole-Metal Complexes
The coordination of 1,2,3-triazole-based ligands to metal centers yields complexes with significant catalytic activity. nih.govekb.eg The triazole ring is an effective ligand for various transition metals, and the resulting complexes can mediate a range of chemical transformations. rsc.org
Triazole-metal complexes are employed in both homogeneous and heterogeneous catalysis. benthamdirect.com In homogeneous catalysis, soluble ligands with triazole moieties are used to stabilize metal ions like Cu(I) for reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. benthamdirect.com
For heterogeneous catalysis, triazole ligands are often immobilized on solid supports. unipi.it This approach offers advantages in catalyst separation and recycling. researchgate.net For example, tris-triazole ligands supported on polymers have been used to create robust catalysts for CuAAC reactions, proving active at room temperature with low catalyst loadings in both batch and continuous-flow systems. unipi.it Metal-Organic Frameworks (MOFs) containing triazole units have also been shown to be highly effective heterogeneous catalysts for click reactions due to the high density of active metal sites within their structure. mdpi.com Complexes of copper and palladium with triazole-pyridine ligands have demonstrated high efficacy in oxidation and Suzuki-Miyaura coupling reactions, respectively. nih.govrsc.org
| Catalysis Type | Description | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Homogeneous | Catalyst is in the same phase as the reactants. Often involves soluble triazole ligands stabilizing metal ions. | High activity and selectivity. | Cu(I) stabilization for CuAAC reactions. | benthamdirect.com |
| Heterogeneous | Catalyst is in a different phase from the reactants. Triazole ligands are immobilized on solid supports (e.g., polymers, nanoparticles). | Easy separation of catalyst from product, catalyst reusability, suitability for flow chemistry. | Supported copper catalysts for batch and continuous-flow CuAAC reactions. | benthamdirect.comunipi.itresearchgate.net |
A significant area of research for triazole-metal complexes is their application in catalytic reduction processes, particularly for small molecules relevant to renewable energy. frontiersin.org Membrane-modified electrodes containing metal triazole complexes have been designed to electrocatalytically reduce oxygen (O₂) and carbon dioxide (CO₂). frontiersin.org
In one study, a silver-triazole complex was shown to be an active catalyst for CO₂ reduction, producing carbon monoxide (CO) and formic acid (HCOOH). frontiersin.org By controlling proton transfer kinetics across a lipid membrane covering the catalyst, the relative rates of producing H₂, CO, and HCOOH could be modulated. frontiersin.org Rhenium complexes featuring 4-(pyrid-2-yl)-1,2,3-triazole ligands have also been identified as efficient and stable electrocatalysts for CO₂ reduction. researchgate.net Additionally, cobalt and copper complexes with a triazole carboxylic acid ligand have demonstrated excellent performance in the catalytic reduction of p-nitrophenol (PNP), with efficiencies exceeding 98%. rsc.org
Fundamental Investigations in Bioorganic Chemistry
The inherent chemical properties of the 1,2,3-triazole ring, such as its stability, capacity for hydrogen bonding, and dipole character, make it a valuable component in the design of molecules that interact with biological macromolecules. nih.gov This has led to its incorporation into probes and inhibitors for studying the mechanisms of enzymes and the nature of protein-ligand and nucleic acid interactions.
The 1,2,3-triazole acetic acid framework is a key feature in a variety of enzyme inhibitors, where it can function as a central scaffold, a linker, or a pharmacophoric element that interacts directly with the enzyme's active site.
Cholinesterases (AChE and BuChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.govsemanticscholar.org Numerous studies have demonstrated that hybrid molecules containing the 1,2,3-triazole moiety exhibit potent anticholinesterase activity. nih.govnih.gov For instance, tyrosol 1,2,3-triazole analogues have been synthesized and evaluated as AChE inhibitors, with docking studies suggesting a competitive inhibition mechanism where the derivatives interact with key amino acids in the enzyme's active site. researchgate.net Similarly, novel 1,2,4-triazole (B32235) derivatives have shown excellent inhibitory activities against both AChE and BuChE, with IC₅₀ values in the nanomolar range. tandfonline.com The nitrogen atoms of the triazole ring are considered crucial for the enzyme-inhibitor interaction. nih.gov
Table 1: Cholinesterase Inhibition by Selected 1,2,3-Triazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | AChE | 1.63 - 17.68 | tandfonline.com |
| 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols derivatives | AChE | 1.63 - 17.68 | tandfonline.com |
| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | BuChE | 8.71 - 84.02 | tandfonline.com |
| 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols derivatives | BuChE | 8.71 - 84.02 | tandfonline.com |
| 7-({1-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-4-methyl-2H-chromen-2-one | AChE | 14,660 | researchgate.net |
Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com Consequently, inhibiting BACE1 is a major therapeutic goal. nih.gov The development of small-molecule BACE1 inhibitors that can cross the blood-brain barrier is an intensive area of research. nih.gov While the 1,2,3-triazole scaffold is explored for various neurological targets, its specific application in BACE1 inhibitors often involves its integration into more complex heterocyclic systems, such as amino-2H-imidazoles, which have shown promise in reducing Aβ levels in the brain. researchgate.net
Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme involved in the synthesis of DNA, making it a well-established target for cancer chemotherapy. nih.govmdpi.com Researchers have designed and synthesized hybrid molecules that combine the 1,2,3-triazole core with other pharmacophores, such as 1,3,4-oxadiazole, to create potent TS inhibitors. mdpi.com Certain synthesized hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have demonstrated remarkable inhibition of the thymidylate synthase enzyme, with IC₅₀ values significantly lower than the standard drug pemetrexed. mdpi.com Molecular docking studies support these findings, suggesting a strong interaction between the hybrid molecules and the enzyme's active site. mdpi.com
Table 2: Thymidylate Synthase Inhibition by 1,2,3-Triazole-1,3,4-Oxadiazole Hybrids
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hybrid Compound 12 | Thymidylate Synthase | 2.52 | mdpi.com |
| Hybrid Compound 13 | Thymidylate Synthase | 4.38 | mdpi.com |
| Pemetrexed (Standard) | Thymidylate Synthase | 6.75 | mdpi.com |
The planar structure and hydrogen bonding capabilities of the 1,2,3-triazole ring make it an interesting candidate for molecules designed to interact with DNA. acs.org Such interactions are fundamental to the mechanisms of many anticancer and antimicrobial agents. The study of these interactions provides insight into how small molecules can recognize and bind to specific DNA sequences or structures.
Research has shown that 1,2,3-triazole derivatives can form adducts with DNA, stabilized by hydrophobic and/or hydrogen-bonding interactions. acs.org Electronic absorption technology is a common method for investigating these binding events in vitro. acs.org In such studies, systematic absorption titrations are performed with a constant concentration of the triazole compound and increasing concentrations of DNA. Changes in the absorption spectra, such as hypochromism (a decrease in absorbance), indicate an interaction between the molecule and the DNA, often suggesting an intercalative binding mode. acs.orgnih.gov From these spectral changes, a binding constant (Kb) can be calculated, which quantifies the affinity of the compound for DNA. acs.org Studies on various 1,2,3-triazole hybrids have revealed significant DNA binding affinities, highlighting their potential as scaffolds for DNA-targeting agents. acs.orgresearchgate.net
Table 3: DNA Binding Constants for Selected 1,2,3-Triazole Derivatives
| Compound Class | DNA Source | Binding Constant (Kb) (L mol-1) | Reference |
|---|---|---|---|
| Quinoline- and 2-HBT-linked 1,2,3-triazole (shorter alkyl linker) | Herring Fish Sperm DNA (hs-DNA) | 3.90 × 105 | acs.org |
| Benzothiazole linked 1,2,3-triazole hybrids | Not Specified | 0.28 × 105 - 2.91 × 105 | researchgate.net |
Design and Synthesis of Hybrid Heterocyclic Systems
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid unit is an ideal scaffold for this approach due to its straightforward and high-yielding synthesis, typically via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), and its ability to act as a stable linker between different bioactive moieties. nih.gov
By covalently linking the 1,2,3-triazole acetic acid core with other heterocyclic systems known for their biological activities, researchers aim to create hybrid compounds with potentially synergistic or multi-target effects.
Oxadiazoles: The 1,3,4-oxadiazole ring is a well-known pharmacophore present in compounds with a wide range of biological activities. The integration of this moiety with a 1,2,3-triazole core has led to the development of potent anticancer agents that target thymidylate synthase. mdpi.com The synthesis of these hybrids typically involves creating separate 1,2,3-triazole and 1,3,4-oxadiazole precursors, which are then linked together to form the final hybrid molecule. mdpi.comnih.gov
Pyrimidinones and Pyrimidines: Pyrimidine and its fused derivatives like pyrimidinones are core structures in numerous biologically active compounds, including several anticancer and antiviral drugs. Their integration with the 1,2,3-triazole scaffold is an active area of research. For example, in the development of novel BACE-1 inhibitors, a pyrimidin-5-yl group was successfully coupled to a larger molecule containing a different heterocyclic core, demonstrating the feasibility of creating such complex hybrids. researchgate.net This synthetic strategy, often employing palladium-catalyzed cross-coupling reactions, allows for the precise installation of the pyrimidine pharmacophore onto a triazole-containing framework to explore new chemical space for drug discovery. researchgate.net
Conclusion and Future Research Perspectives
Synopsis of Key Findings and Methodological Advancements
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid is a substituted heterocyclic compound featuring a five-membered 1,2,3-triazole ring. This ring is characterized by the presence of three nitrogen atoms and two carbon atoms. The structure is further distinguished by a methyl group attached to one of the nitrogen atoms (N1) and an acetic acid moiety at the fourth position of the triazole ring.
Methodological advancements in the synthesis of 1,2,3-triazole derivatives have been largely driven by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and highly efficient reaction allows for the straightforward formation of the 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. For the synthesis of the title compound, a plausible and efficient route would involve the reaction of methyl azide with 3-butynoic acid.
Recent research has also explored alternative and improved synthetic strategies, including the use of ruthenium catalysts for the regioselective synthesis of 1,5-disubstituted triazoles, and metal-free synthesis conditions. These advancements aim to provide higher yields, greater regioselectivity, and more environmentally benign reaction conditions. The development of continuous-flow synthesis methods for similar triazole derivatives has also been reported, offering advantages in terms of scalability and safety.
The chemical properties of This compound are dictated by its constituent functional groups. The 1,2,3-triazole ring is known for its aromaticity and relative stability, being resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions. The carboxylic acid group imparts acidic properties to the molecule and provides a reactive handle for further chemical modifications, such as esterification or amidation.
Identification of Unexplored Research Avenues and Challenges
Despite the broad interest in triazole derivatives, a thorough investigation specifically into This compound appears to be limited in the current scientific literature. This presents a number of unexplored research avenues:
Detailed Synthetic Optimization: While the CuAAC reaction is a probable synthetic route, a detailed study to optimize reaction conditions, including catalyst systems, solvents, and temperature, specifically for this compound is warranted. A comparative study of different synthetic methodologies could also reveal the most efficient and scalable approach.
Comprehensive Physicochemical Characterization: A full elucidation of the compound's physicochemical properties, such as its pKa, solubility in various solvents, and crystallographic structure, is necessary to understand its behavior and potential applications.
Exploration of Biological Activity: Many triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. A systematic screening of This compound and its derivatives against various biological targets could uncover novel therapeutic potential. The acetic acid moiety provides a convenient point for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.
Application in Materials Science: The triazole ring is known to be an effective coordinating ligand for various metal ions. The potential of this compound to form metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photoluminescent, or gas storage properties remains an open area for investigation.
A key challenge lies in the regioselective synthesis of the 1,4-disubstituted triazole isomer, as the cycloaddition reaction can sometimes yield a mixture of 1,4 and 1,5-isomers. Developing highly regioselective synthetic methods is crucial for ensuring the purity of the final compound and for any subsequent applications.
Projected Impact on Fundamental Organic Synthesis and Interdisciplinary Sciences
The study of This compound and its derivatives is poised to have a significant impact on several scientific disciplines:
Fundamental Organic Synthesis: As a bifunctional molecule, it can serve as a valuable building block in organic synthesis. The triazole core can act as a stable linker or scaffold, while the carboxylic acid group allows for covalent attachment to other molecules of interest. Its use could lead to the development of novel synthetic methodologies and the construction of more complex molecular architectures.
Medicinal Chemistry: The 1,2,3-triazole ring is considered a bioisostere for other functional groups and is known to participate in hydrogen bonding and dipole interactions, which can enhance binding to biological targets. The exploration of this compound and its derivatives could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties.
Interdisciplinary Sciences: The unique combination of a stable heterocyclic ring and a reactive functional group makes this compound a versatile tool for chemical biology and materials science. It could be used as a molecular probe to study biological processes or as a component in the design of new functional materials with tailored properties. The insights gained from studying this specific molecule could contribute to a broader understanding of the structure-property relationships of triazole-containing compounds.
Q & A
Q. What are the standard synthetic routes for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid?
The compound is typically synthesized via N-alkylation strategies using commercially available triazole derivatives. For example, alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetate under reflux conditions yields the desired product. Purification often requires chromatography to isolate the N-1 isomer due to moderate regioselectivity .
Q. Which spectroscopic and analytical methods confirm the structure of this compound?
Elemental analysis and IR spectrophotometry are standard for structural confirmation. IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while elemental analysis verifies molecular composition. Chromatography (HPLC or TLC) ensures purity .
Q. What safety precautions are necessary when handling this compound?
The compound is classified as harmful if ingested (H302), causes skin irritation (H315), and may induce respiratory tract irritation (H335). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Consult safety data sheets (SDS) for emergency measures .
Q. What are the solubility properties and storage recommendations?
The compound is soluble in polar solvents like water and ethanol. Store in airtight containers under cool, dry conditions to prevent hydrolysis or degradation. Avoid exposure to moisture and strong oxidizing agents .
Q. How is the purity of synthesized material validated?
Purity is assessed via melting point analysis, HPLC retention time consistency, and absence of extraneous peaks in ¹H/¹³C NMR spectra. Recrystallization from ethanol or DMF/acetic acid mixtures improves purity .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation of triazole derivatives be mitigated?
Regioselectivity depends on reaction conditions and substituent effects. Computational modeling (e.g., DFT) predicts preferential alkylation sites, while adjusting solvent polarity (e.g., DMF vs. THF) and temperature modulates reactivity. Post-reaction chromatography or crystallization isolates the desired isomer .
Q. What strategies enable chromatography-free isolation in large-scale synthesis?
Continuous-flow synthesis under mild conditions (e.g., room temperature, aqueous workup) reduces byproducts. Integrated processes, such as in-line extraction and pH-controlled precipitation, allow direct isolation. This approach improves sustainability and scalability .
Q. How can computational methods optimize reaction design for this compound?
Quantum chemical calculations (e.g., reaction path searches) predict transition states and intermediates. Machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). Feedback loops between simulation and lab validation accelerate process development .
Q. How are structural ambiguities resolved in triazole-acetic acid derivatives?
Combined spectroscopic techniques, including 2D NMR (COSY, HSQC) and X-ray crystallography, clarify regiochemistry and tautomeric forms. For example, NOESY correlations distinguish between N-1 and N-2 alkylation isomers. Theoretical spectral simulations (DFT) validate experimental data .
Q. What are the challenges in scaling up continuous-flow synthesis?
Key challenges include maintaining reaction homogeneity, managing exothermicity, and ensuring consistent residence time. Process analytical technology (PAT) monitors real-time parameters (e.g., pressure, temperature). Modular flow reactors with adjustable configurations enhance flexibility for multi-step sequences .
Notes
- Avoid abbreviations and commercial sources per guidelines.
- Methodological answers emphasize experimental design, validation, and optimization.
- Citations align with evidence ID numbering (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
